molecular formula C24H25N7O2 B3030307 ZK-261991

ZK-261991

Cat. No.: B3030307
M. Wt: 443.5 g/mol
InChI Key: KYNHWVSHYKPILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ZK-261991 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

ZK-261991 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: this compound can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Mechanism of Action

ZK-261991 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors, specifically vascular endothelial growth factor receptor 2. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. The compound also displays inhibitory activity against other kinases such as c-raf, c-fms, and c-kit .

Comparison with Similar Compounds

ZK-261991 is compared with other vascular endothelial growth factor receptor inhibitors such as PTK787/ZK222584 and other tyrosine kinase inhibitors. While all these compounds inhibit vascular endothelial growth factor receptors, this compound is unique in its high efficacy and low toxicity profile. It does not influence wound healing or weaken the tensile strength of the skin, which sets it apart from other inhibitors .

Similar Compounds

  • PTK787/ZK222584
  • Sunitinib
  • Sorafenib
  • Axitinib

This compound’s unique combination of high efficacy and low toxicity makes it a promising candidate for further development in cancer therapy and other medical applications.

Properties

IUPAC Name

2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-30(2)24(33)28-22-12-16(10-11-25-22)14-26-20-7-5-4-6-19(20)23(32)27-18-9-8-17-15-31(3)29-21(17)13-18/h4-13,15,26H,14H2,1-3H3,(H,27,32)(H,25,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHWVSHYKPILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC=CC=C3NCC4=CC(=NC=C4)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-N-(2-methyl-2H-indazol-6-yl)-benzamide (110 mg, 0.25 mmol, prepared as detailed infra in Example 4A) and 1,1-dimethylurea (114 mg, 1.3 mmol) were suspended in dioxane (3 mL) under a nitrogen atmosphere and treated consecutively with DMF (1 mL), cesium carbonate (98 mg, 0.3 mmol), Pd2 dba3 (5 mg, 0.005 mmol) and Xantphos (9 mg, 0.015 mmol). The reaction mixture was flushed with nitrogen and heated for 5 hours at 110° C. (bath temperature). On cooling the reaction was concentrated in vacuo. The residue was partitioned between CH2Cl2 and water. The organic phase was washed with brine, dried, filtered and concentrated in vacuo. The residue was purified by chromatography on Isolute® flash silica get (Separtis) (Gradient elution: 100% CH2Cl2 to CH2Cl2/EtOH 95:5) to give 2-{[2-(3,3-dimethyl-ureido)-pyridin-4-ylmethyl]-amino}-N-(2-methyl-2H-indazol-6-yl)-benzamide (79 mg, 71%) as a solid; 1 H-NMR (300 MHz, d6-DMSO) 10.15 (1H, s), 8.80 (1H, s), 8.25 (1H, s), 8.13 (1H, d), 8.10 (1H, s), 7.95 (1H, t), 7.82 (1H, s), 7.72 (1H, d), 7.63 (1H, d), 7.22-7.32 (2H, m), 6.95 (1H, d), 6.68 (1H, t), 6.54 (1H, d), 4.45 (2H, d), 4.13 (3H, s), 2.91 (6H, s); m/z (ES+) 444 [M+H]+, 223; Mp. 184° C.
Name
2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-N-(2-methyl-2H-indazol-6-yl)-benzamide
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
98 mg
Type
reactant
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Three
Quantity
9 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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